2-Phenyl-2,6-diazaspiro[3.3]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-2,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-8-11(9-13)6-12-7-11/h1-5,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWCIFDORRKQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity, Functionalization, and Transformation of the 2 Phenyl 2,6 Diazaspiro 3.3 Heptane Moiety
Reactivity Profiles of the Azetidine (B1206935) Rings within the Spiro System
Reductive cleavage of a carbonyl group in a related 2,6-diazaspiro[3.3]heptan-1-one derivative to form the core 2,6-diazaspiro[3.3]heptane structure has been achieved using monochloroalane, highlighting a method to access the fundamental scaffold. ugent.be Furthermore, under transfer hydrogenation conditions, selective removal of a benzyl (B1604629) group from one of the azetidine nitrogen atoms can be accomplished, demonstrating the differential reactivity of N-substituents. ugent.be
Directed N-Functionalization Strategies
The presence of two secondary amine groups in the parent 2,6-diazaspiro[3.3]heptane allows for directed N-functionalization, enabling the synthesis of a wide array of derivatives. A common strategy involves the use of a Boc protecting group on one of the nitrogen atoms, allowing for the selective functionalization of the other nitrogen. nih.govacs.org This mono-protected intermediate, 2-Boc-2,6-diazaspiro[3.3]heptane, is a key building block for creating diversely substituted analogs. nih.govacs.orgnih.gov
Reductive amination is another effective method for N-functionalization. For instance, the reaction of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with anilines, followed by reduction with sodium triacetoxyborohydride (B8407120), yields the corresponding N-arylmethyl derivatives. thieme-connect.de Subsequent cyclization of these intermediates under basic conditions provides access to asymmetrically substituted 2,6-diazaspiro[3.3]heptanes. thieme-connect.de
The synthesis of 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane has been achieved through the cyclization of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine using potassium tert-butoxide. thieme-connect.de This highlights a direct method for introducing different substituents on the two nitrogen atoms.
Palladium-Catalyzed Aryl Amination Reactions Involving Diazaspiro[3.3]heptanes
2,6-Diazaspiro[3.3]heptane and its derivatives have proven to be valuable nucleophiles in palladium-catalyzed aryl amination reactions, also known as Buchwald-Hartwig amination. ethernet.edu.etnih.govacs.orglookchem.com These reactions are a powerful tool for forming carbon-nitrogen bonds and are widely used in medicinal chemistry. The coupling of mono-Boc-protected 2,6-diazaspiro[3.3]heptane with various aryl bromides proceeds in high yields, demonstrating the utility of this scaffold as a piperazine (B1678402) surrogate in drug discovery programs. ethernet.edu.etnih.govlookchem.com For example, the reaction with 2-bromotoluene (B146081) using a Pd2(dba)3/BINAP catalyst system resulted in a 97% yield. ethernet.edu.et
The table below summarizes the palladium-catalyzed amination of N-Boc-2,6-diazaspiro[3.3]heptane with different aryl bromides, showcasing the versatility of this reaction.
| Aryl Bromide | Catalyst System | Yield (%) |
| 2-Bromotoluene | Pd2(dba)3/BINAP | 97 |
| 4-Bromotoluene | Not specified | High |
| 1-Bromo-4-tert-butylbenzene | Not specified | High |
| 2-Bromopyridine | Not specified | High |
Data sourced from multiple studies on palladium-catalyzed amination reactions. ethernet.edu.etnih.govlookchem.com
Exploration of Substituent Effects on Reactivity
The nature of the substituents on the nitrogen atoms of the 2,6-diazaspiro[3.3]heptane ring system can significantly influence its reactivity. For instance, the presence of a Boc protecting group on one nitrogen allows for selective reactions on the other, as discussed in the N-functionalization section. nih.govacs.org The electronic properties of the aryl group in N-aryl derivatives can also affect the nucleophilicity of the remaining NH group in subsequent reactions.
In the context of palladium-catalyzed amination, the electronic nature of the substituents on the aryl halide partner also plays a crucial role. While a broad range of aryl bromides can be successfully coupled, the specific reaction conditions and catalyst system may need to be optimized depending on the electronic and steric properties of the substrates. lookchem.com
Derivatization for Enhanced Molecular Complexity and Diversity
The 2,6-diazaspiro[3.3]heptane scaffold serves as a valuable starting point for the synthesis of more complex and diverse molecular architectures. researchgate.net The ability to sequentially functionalize the two nitrogen atoms provides a straightforward route to libraries of compounds with varied physicochemical properties. thieme-connect.de
For example, starting from a common intermediate, a variety of functional groups can be introduced, leading to molecules with potential applications in medicinal chemistry. rsc.org The rigid, three-dimensional nature of the spirocyclic core allows for precise control over the spatial orientation of these appended functional groups, which can be critical for biological activity. The derivatization of the core structure can lead to novel compounds that occupy a different chemical space compared to their more flexible piperazine counterparts. diva-portal.org
The synthesis of asymmetrically substituted 2,6-diazaspiro[3.3]heptanes, such as 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane, exemplifies the potential for creating diverse and complex molecules from this versatile scaffold. thieme-connect.de
Conformational Analysis and Stereochemical Aspects of 2,6 Diazaspiro 3.3 Heptanes
Inherent Conformational Rigidity and Predictable Vectorization
Spirocyclic systems, including 2,6-diazaspiro[3.3]heptanes, are characterized by their high degree of conformational rigidity. researchgate.netbeilstein-journals.orgresearchgate.net Unlike more flexible aliphatic or even monocyclic systems like piperazine (B1678402), the spirocyclic framework has a limited number of well-defined conformations. acs.org The fusion of the two azetidine (B1206935) rings through a common quaternary carbon atom significantly restricts bond rotation, which in turn reduces the conformational entropy of the molecule. beilstein-journals.orgresearchgate.net This rigidity is a desirable trait in drug design, as a pre-organized, rigid ligand often binds to its biological target with higher affinity because less of an entropic penalty is paid upon binding.
This structural constraint leads to what is known as "predictable vectorization." mdpi.com The substituents attached to the nitrogen atoms of the 2,6-diazaspiro[3.3]heptane core are projected into space in well-defined and predictable directions. researchgate.netmdpi.com This allows medicinal chemists to design molecules with precise three-dimensional arrangements of functional groups, optimizing interactions with the specific amino acid residues in a protein's binding pocket. acs.org
Impact of the Spirocenter on Three-Dimensional Chemical Space Occupation
A primary advantage of incorporating a spirocenter, such as that in 2,6-diazaspiro[3.3]heptane, is the introduction of significant three-dimensionality. acs.orgnih.gov These sp³-rich structures stand in stark contrast to the flat, two-dimensional nature of many traditional aromatic and heteroaromatic scaffolds used in drug discovery. researchgate.net The quaternary spiro-carbon atom forces the two rings into perpendicular planes, allowing the molecule to project substituents in multiple dimensions and explore a broader, more complex area of chemical space. beilstein-journals.orgresearchgate.netacs.org
This enhanced three-dimensional character can lead to improved pharmacological properties. For instance, molecules with greater spatial complexity often exhibit higher selectivity for their intended biological target and can possess improved physicochemical properties such as solubility and metabolic stability. researchgate.netnih.gov
Quantum mechanics (QM) calculations comparing the conformations of 2,6-diazaspiro[3.3]heptanes with their analogous piperazines reveal significant differences in molecular topology. The spiro-analogues consistently exhibit larger molecular volumes, a direct consequence of their constrained geometry. researchgate.net A key conformational distinction is the introduction of a roughly 90° twist in the orientation of the termini (the nitrogen atoms) and an increased distance between them (approximately 1.2–1.5 Å) compared to the corresponding piperazine. researchgate.net
Table 1: Comparative Conformational Data of Piperazine vs. 2,6-Diazaspiro[3.3]heptane
| Feature | Piperazine Analogue | 2,6-Diazaspiro[3.3]heptane Analogue | Reference |
|---|---|---|---|
| Terminal Orientation | Relatively planar | ~90° twist | researchgate.net |
| N-N Distance | Standard | Increased by ~1.2–1.5 Å | researchgate.net |
| Molecular Volume | Standard | Increased by ~9 to 13 ų | researchgate.net |
| Conformational Flexibility | High | Rigid / Restricted | beilstein-journals.orgacs.org |
Control of Stereochemistry in the Context of Spirocyclic Systems
To fully exploit the three-dimensional nature of spirocycles, precise control over their stereochemistry is essential. acs.org The synthesis of functionalized 2,6-diazaspiro[3.3]heptanes often requires multi-step sequences, and establishing desired stereocenters can be challenging.
Several synthetic strategies have been developed to access these scaffolds. A common approach involves the cyclization of a precursor containing a pre-formed azetidine ring. For instance, a practical route involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with various primary amines or anilines, followed by a base-mediated cyclization to form the second azetidine ring. This method is amenable to library synthesis, allowing for the creation of diverse sets of substituted 2,6-diazaspiro[3.3]heptanes.
Another scalable synthesis starts from tribromopentaerythritol, which is converted over several steps into a monoprotected N-Boc-2,6-diazaspiro[3.3]heptane building block. This protected intermediate is particularly useful for subsequent functionalization, such as in palladium-catalyzed amination reactions to introduce aryl groups. Accessing specific, chirally pure spirocyclic skeletons can sometimes necessitate more complex routes or the use of chiral high-performance liquid chromatography (HPLC) to resolve racemic mixtures. researchgate.net
Influence of Phenyl Substitution on Molecular Conformation
In medicinal chemistry, replacing a piperazine with a 2,6-diazaspiro[3.3]heptane in a drug candidate can lead to significant changes in biological activity. researchgate.net These changes are often attributed to the conformational shift, where the altered distance and vector orientation of the substituents can either improve or disrupt the key interactions within the target's binding site. For example, in a series of GPR119 agonists, replacing a piperazine with a 2,6-diazaspiro[3.3]heptane led to a dramatic loss of potency, which was rationalized by the significant change in the position and orientation of a crucial carbamate (B1207046) group. researchgate.net Conversely, in other cases, this structural perturbation can lead to gains in selectivity for a particular target. researchgate.net The steric bulk and electronic properties of the phenyl group itself will further modulate these interactions.
Table 2: Reported Synthetic Approaches for N-Aryl-2,6-diazaspiro[3.3]heptanes
| Method | Precursors | Reagents/Conditions | Reference |
|---|
| Reductive Amination & Cyclization | 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde, Aniline | 1. Acetic acid, NaBH(OAc)₃ 2. t-BuOK, THF | researchgate.net | | Palladium-Catalyzed Amination | N-Boc-2,6-diazaspiro[3.3]heptane, Aryl Halide | Pd Catalyst, Base (e.g., NaO-t-Bu) | nih.gov |
Computational and Theoretical Investigations of 2 Phenyl 2,6 Diazaspiro 3.3 Heptane and Analogs
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for investigating the conformational landscape and intermolecular interactions of 2-phenyl-2,6-diazaspiro[3.3]heptane and its analogs. These techniques provide insights into the molecule's three-dimensional structure and how it interacts with biological targets.
For instance, docking simulations, often performed with software like AutoDock Vina and visualized using PyMOL, can predict the binding poses of these spirocyclic compounds within the active sites of enzymes, such as kinases. Following docking, molecular dynamics (MD) simulations, using packages like GROMACS, are employed to assess the stability of the predicted ligand-receptor complexes over time, typically on the nanosecond scale. These simulations can reveal key interactions, such as hydrogen bonds and π-stacking, that are responsible for the binding affinity of these molecules to proteins. For example, studies on related diazaspiro compounds have shown that interactions with specific amino acid residues, like ASP29 and TYR150 in the σ2 receptor, are critical for high-affinity binding. mdpi.com
The insights from these simulations are often validated by comparing the computed binding energies with experimentally determined values, such as the half-maximal inhibitory concentration (IC₅₀), to ensure the accuracy of the computational model.
In Silico Assessment of Bioisosteric Potential
The 2,6-diazaspiro[3.3]heptane core is frequently explored as a bioisostere for the piperazine (B1678402) moiety, a common scaffold in drug discovery. rsc.orgdiva-portal.org In silico methods are instrumental in evaluating this potential by comparing the physicochemical and structural properties of the two fragments.
A key aspect of bioisosteric replacement is the mimicry of the spatial arrangement of key functional groups. In the case of 2,6-diazaspiro[3.3]heptane as a piperazine surrogate, the distance between the two nitrogen atoms is a critical parameter. Quantum mechanics calculations show that the N-N distance in 2,6-diazaspiro[3.3]heptane is approximately 3.94 Å, which is larger than the 2.86 Å distance in piperazine. diva-portal.orgnih.gov This increased separation, along with a characteristic ~90° twist in the spirocycle, can significantly alter the molecule's interaction with a target protein. nih.gov
The dipole moment is another important descriptor. The inherent polarity of the diazaspiro[3.3]heptane core contributes to its unique physicochemical properties. nih.gov Computational studies have investigated how modifications to the core structure influence the dipole moment and, consequently, the molecule's solubility and binding characteristics. rsc.orgresearchgate.net For example, the introduction of heteroatoms can lead to a reduction in the calculated LogP value without a significant correlation to the dipole moment. nih.gov
The table below presents a comparison of key molecular descriptors for piperazine and 2,6-diazaspiro[3.3]heptane.
| Feature | Piperazine | 2,6-Diazaspiro[3.3]heptane |
| N-N Distance | ~2.86 Å | ~3.94 Å |
| Geometry | Chair/Boat Conformations | Rigid, Twisted |
| Molecular Volume | Smaller | Larger (~9-13 ų increase) |
This table summarizes a comparative analysis of the molecular descriptors for piperazine and 2,6-diazaspiro[3.3]heptane.
In silico tools are used to predict the "drug-likeness" of a molecule based on its structural features. These predictions help to prioritize compounds for synthesis and further testing. Various scoring systems, such as the Quantitative Estimate of Drug-likeness (QED), are employed to assess properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net
Studies have shown that the rigid and three-dimensional nature of spirocycles like 2,6-diazaspiro[3.3]heptane can enhance drug-likeness and target selectivity. researchgate.netresearchgate.netresearchgate.net Computational analyses have suggested a potential for bioisosterism with piperazine based on favorable 2D and 3D drug-likeness scores. rsc.orgresearchgate.net These scores take into account the spatial arrangement of atoms, which is a key advantage of the spirocyclic scaffold.
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and stability of this compound. These calculations can optimize the molecule's geometry and predict various properties, including NMR chemical shifts.
The stability of the spirocyclic system is a key area of investigation. For instance, it has been noted that 2,6-diazaspiro[3.3]heptane compounds can undergo ring-opening when treated with strong acids like HCl, while being more stable with trifluoroacetic acid (TFA). mdpi.com Quantum chemical calculations can help to rationalize these experimental observations by modeling the reaction pathways and energetics of such processes.
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods are valuable for predicting the reactivity and selectivity of this compound in various chemical transformations. For example, theoretical calculations can be used to understand the mechanism of reactions, such as the intriguing ring contraction of related spirocycles, by modeling concerted bond cleavage and ring-opening events. researchgate.net
Furthermore, computational approaches can guide the synthesis of derivatives by predicting the most likely sites for reaction. For instance, in the context of metabolic stability, computational models can identify potential "hotspots" on the molecule that are susceptible to enzymatic modification. acs.org This information allows chemists to design analogs with improved metabolic profiles.
Bioisosteric Applications and Roles in Medicinal Chemistry for 2,6 Diazaspiro 3.3 Heptanes
2,6-Diazaspiro[3.3]heptane as a Bioisostere for Piperazine (B1678402)
The 2,6-diazaspiro[3.3]heptane (DASH) scaffold has emerged as a valuable bioisostere for the piperazine moiety, a common building block in many approved drugs. mdpi.comuniba.itacs.orgresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The utility of DASH as a piperazine surrogate stems from its rigid, spirocyclic structure, which introduces conformational restraint and a defined three-dimensional geometry. uniba.itresearchgate.net
Unlike the flexible chair and boat conformations of piperazine, the DASH scaffold locks the relative positions of its two nitrogen atoms. This rigidity can be advantageous in drug design, offering a predictable orientation of substituents and potentially leading to more specific interactions with biological targets. researchgate.net The replacement of piperazine with DASH has been explored in various medicinal chemistry programs, including the development of ligands for σ2 receptors. mdpi.com Furthermore, this bioisosteric replacement can significantly alter physicochemical properties; for instance, introducing the DASH core has been shown to lower lipophilicity (logD) despite the net addition of a carbon atom, a counterintuitive effect that can be beneficial for a drug's pharmacokinetic profile. nih.gov
Mechanistic Insights into Improved Target Selectivity
The enhanced target selectivity observed with DASH-containing compounds can be attributed to its distinct structural features compared to piperazine. uniba.itresearchgate.net The primary mechanistic driver is the scaffold's conformational rigidity. researchgate.netnih.gov By reducing the conformational flexibility of a molecule, the entropic penalty upon binding to a target protein is lowered, which can lead to stronger and more specific interactions. nih.gov
The fixed spatial arrangement of the nitrogen atoms and their exit vectors in the DASH core means that any substituents are presented to the target protein in a highly predictable manner. researchgate.netresearchgate.net This contrasts with piperazine, where the flexibility of the ring can allow for multiple binding modes, potentially leading to off-target interactions. X-ray crystallography studies have shown that while key interactions can be conserved when replacing piperazine with DASH, the spirocyclic core introduces a significant geometric shift, increasing the distance between the nitrogen atoms by approximately 1.3 Å and inducing a twist of about 90°. nih.gov This altered geometry can be exploited to achieve selectivity. For example, a spirocyclic analogue of the PARP inhibitor olaparib, though slightly less potent, demonstrated improved selectivity within the PARP family. nih.gov
Mitigation of Off-Mechanism Cytotoxicity in Pharmaceutical Contexts
A key goal in drug development is to minimize off-target effects, which are often a source of toxicity. The improved target selectivity conferred by the 2,6-diazaspiro[3.3]heptane scaffold is a direct strategy toward mitigating off-mechanism cytotoxicity. researchgate.netnih.gov By designing molecules that bind more specifically to their intended target, the likelihood of engaging with unintended proteins that could trigger adverse cellular responses is reduced.
Furthermore, the favorable changes in physicochemical properties upon introducing a DASH core can contribute to a better safety profile. For instance, the observed reduction in lipophilicity and potential for improved metabolic stability can lead to more favorable pharmacokinetics and a reduced burden on metabolic enzyme systems. uniba.itnih.gov An example is seen in the development of AZD1979, where the incorporation of a related azaspiro[3.3]heptane motif led to reduced turnover in human liver microsomes, suggesting improved metabolic stability. nih.gov Such enhancements can lead to a wider therapeutic window and a lower risk of dose-dependent toxicity.
Strategies for Occupying Novel Chemical Space in Drug Design
The drive to explore novel chemical space is crucial for the discovery of first-in-class medicines. The unique, three-dimensional, and rigid structure of 2,6-diazaspiro[3.3]heptane makes it an excellent tool for this purpose. researchgate.netresearchgate.net Traditional drug discovery has often relied on flat, aromatic structures. The sp³-rich character of the DASH scaffold allows medicinal chemists to design molecules with greater structural complexity and spatial definition, moving away from "flatland". uniba.itresearchgate.net
The synthesis of versatile DASH building blocks with multiple functionalization points allows for the creation of diverse chemical libraries. researchgate.netthieme-connect.de These libraries can probe protein binding pockets in ways that are not possible with more conventional, conformationally flexible scaffolds. The resulting compounds are structurally distinct from existing drugs yet can occupy similar pharmacophoric space, making them promising starting points for developing drugs with novel mechanisms of action or for targeting proteins that have been challenging to address with traditional small molecules. researchgate.net
Structure-Activity Relationship (SAR) Studies Incorporating the Spiro Scaffold
The rigidity of the 2,6-diazaspiro[3.3]heptane scaffold is a significant advantage in conducting structure-activity relationship (SAR) studies. mdpi.com SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. The conformational constraint of the DASH core simplifies the interpretation of SAR data, as it reduces the number of possible conformations the molecule can adopt. researchgate.net
| Compound Series | Original Moiety | Bioisostere | Key SAR Finding | Reference |
|---|---|---|---|---|
| SOS1 Agonists | Piperazine | 2,6-Diazaspiro[3.3]heptane | 3-fold improvement in binding affinity, attributed to lower entropic penalty and stronger ionic interaction. | nih.gov |
| PARP Inhibitors (Olaparib analogue) | Piperazine | 2,6-Diazaspiro[3.3]heptane | Slight loss of potency but a gain in selectivity within the PARP family. | nih.gov |
| GPR119 Agonists | Piperazine | 2,6-Diazaspiro[3.3]heptane | Dramatic (>800-fold) loss of potency due to altered geometry of a critical pharmacophore element. | nih.gov |
| σ2 Receptor Ligands | Piperazine | 2,6-Diazaspiro[3.3]heptane | Replacement resulted in a reduction in affinity for σ2R but no change or a modest increase for σ1R. | mdpi.com |
Design and Synthesis of Derivatives for Specific Biological Targets
The practical application of the 2,6-diazaspiro[3.3]heptane scaffold in drug discovery relies on efficient and scalable synthetic routes to create a variety of derivatives. researchgate.netthieme-connect.de Medicinal chemists have developed several methods to produce functionalized DASH cores. A common approach involves the reductive amination of a suitable aldehyde precursor with primary amines or anilines, followed by a cyclization step to form the spirocyclic system. researchgate.netthieme-connect.de These synthetic strategies are often amenable to library synthesis, allowing for the rapid generation of numerous analogues for biological screening. thieme-connect.de
The ability to differentially protect the two nitrogen atoms of the DASH core provides a handle for selective functionalization, enabling the synthesis of complex molecules designed to interact with specific biological targets. mdpi.com
Modulators of Cell Cycle Regulation (e.g., Cyclin-Dependent Kinases)
Cyclin-dependent kinases (CDKs) are a family of enzymes that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. nih.govresearchgate.netmdpi.com This has made them attractive targets for the development of anticancer drugs. researchgate.net Several approved CDK inhibitors, such as palbociclib (B1678290) and ribociclib, are used to treat certain types of breast cancer. nih.govduke.edu
Many existing CDK inhibitors feature a core structure that includes a diamine element, often a piperazine, which serves as a linker and interacts with the kinase. nih.gov Given the proven utility of 2,6-diazaspiro[3.3]heptane as a conformationally restricted piperazine bioisostere, it represents a logical and compelling scaffold for the design of novel CDK inhibitors. The introduction of the rigid DASH core could precisely orient key pharmacophoric groups to optimize interactions within the ATP-binding pocket of CDKs like CDK4 and CDK6. This structural constraint could enhance selectivity for specific CDK isoforms, potentially leading to a better therapeutic index and reduced side effects compared to less rigid analogues. While specific examples of potent CDK inhibitors based on this scaffold are still emerging, the underlying design principles strongly support its potential in this therapeutic area.
Applications in the Development of Antineoplastic and Antiviral Agents
The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. In this context, the 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling structural motif for the design of new antineoplastic and antiviral drugs. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. While specific research on 2-Phenyl-2,6-diazaspiro[3.3]heptane in these therapeutic areas is not extensively documented in publicly available literature, the broader class of 2,6-diazaspiro[3.3]heptanes has shown promise as a versatile building block in the creation of diverse compound libraries for high-throughput screening.
The rationale for exploring 2,6-diazaspiro[3.3]heptane derivatives, including the 2-phenyl substituted variant, in anticancer and antiviral research is rooted in its utility as a bioisostere of piperazine. The piperazine ring is a common feature in many approved drugs, but it can be susceptible to metabolic degradation. The spirocyclic nature of 2,6-diazaspiro[3.3]heptane can confer greater metabolic stability, a desirable property for any drug candidate.
In the realm of antineoplastic research, the introduction of a this compound moiety into a molecule could facilitate new interactions with target proteins, such as kinases or proteases, which are often implicated in cancer progression. The phenyl group can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, within the binding pocket of a target enzyme. This could lead to the development of potent and selective inhibitors.
Similarly, in antiviral drug discovery, the unique topology of the this compound core could be exploited to design inhibitors of viral enzymes like proteases or polymerases. The constrained nature of the scaffold can help in pre-organizing the pharmacophoric elements in a conformation that is optimal for binding to the viral target, potentially leading to compounds with high antiviral potency. The development of libraries of 2,6-diazaspiro[3.3]heptane derivatives allows for the systematic exploration of structure-activity relationships, which is crucial for the optimization of lead compounds.
Influence on Drug-Likeness and Pharmacokinetic Properties (General Principles)
The incorporation of the 2,6-diazaspiro[3.3]heptane scaffold, and by extension its 2-phenyl derivative, can significantly influence the drug-likeness and pharmacokinetic profile of a molecule. As a bioisosteric replacement for piperazine, the 2,6-diazaspiro[3.3]heptane core can modulate several key physicochemical properties that are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The rigid structure of the 2,6-diazaspiro[3.3]heptane core also contributes to a lower conformational flexibility. This can be beneficial for drug-likeness as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. Furthermore, the spirocyclic system can enhance metabolic stability by blocking or slowing down common metabolic pathways that affect piperazine-containing compounds.
The basicity of the nitrogen atoms in the 2,6-diazaspiro[3.3]heptane ring is another important parameter that influences pharmacokinetic properties. The pKa values of the nitrogens will affect the ionization state of the molecule at physiological pH, which in turn impacts its solubility, permeability, and potential for interactions with biological targets. The substitution pattern on the nitrogen atoms, such as the presence of a phenyl group, will modulate these pKa values.
The table below summarizes the general influence of replacing a piperazine with a 2,6-diazaspiro[3.3]heptane moiety on key drug-like properties.
| Property | Influence of 2,6-Diazaspiro[3.3]heptane Scaffold |
| Lipophilicity (logP/logD) | Generally decreases, leading to improved aqueous solubility. |
| Metabolic Stability | Generally increases due to the rigid spirocyclic structure. |
| Conformational Rigidity | Increases, which can lead to higher binding affinity. |
| Aqueous Solubility | Generally increases as a result of lower lipophilicity. |
| Three-Dimensional Shape | Provides a more defined 3D vector for substituent placement. |
Future Perspectives and Emerging Directions in 2 Phenyl 2,6 Diazaspiro 3.3 Heptane Research
Development of Next-Generation Synthetic Methodologies
The synthesis of 2,6-diazaspiro[3.3]heptanes has evolved significantly, yet the pursuit of more efficient, scalable, and versatile methods continues. Early routes were often lengthy and lacked broad applicability. thieme-connect.de More recent developments have focused on creating practical and direct synthetic pathways.
One promising approach involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, which allows for the construction of the spirocyclic core with various aryl substituents. thieme-connect.de This method has proven amenable to both large-scale synthesis and the creation of chemical libraries. thieme-connect.de Another key strategy is the base-mediated intramolecular nucleophilic substitution, exemplified by the cyclization of (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine using potassium tert-butoxide. This transformation proceeds with high yields and provides a robust route to the 2-phenyl substituted scaffold.
Future research is expected to focus on asymmetric syntheses to access enantiomerically pure 2-phenyl-2,6-diazaspiro[3.3]heptane derivatives. Methodologies that deliver differentially protected amines within the final product are particularly valuable, as they allow for selective functionalization of the two nitrogen atoms, thereby expanding the molecular diversity that can be achieved. Research from 2019 has already demonstrated successful asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes with high yields and diastereomeric ratios. The development of catalytic and more atom-economical methods will also be a priority.
Expansion of Bioisosteric Utility Beyond Current Paradigms
The 2,6-diazaspiro[3.3]heptane core is well-established as a bioisostere for piperazine (B1678402), offering a rigid and three-dimensional alternative that can improve physicochemical properties and target selectivity. rsc.org A notable example is the replacement of the piperazine ring in the drug Olaparib with a 2,6-diazaspiro[3.3]heptane moiety, which led to enhanced target selectivity and reduced off-target cytotoxicity. rsc.org
The future of its bioisosteric application lies in moving beyond simple piperazine replacement. Researchers are exploring its potential to mimic other cyclic and acyclic motifs, and even to serve as a non-classical bioisostere for substituted phenyl rings. chemrxiv.org The rigid spirocyclic framework provides a unique vector orientation for substituents, which can lead to novel interactions with biological targets. researchgate.net
Furthermore, the introduction of additional heteroatoms into the spiro[3.3]heptane core, such as in 1-oxa-2,6-diazaspiro[3.3]heptane, is being investigated to further modulate properties like dipole moment and drug-likeness. rsc.orgresearchgate.net These novel scaffolds could serve as bioisosteres for other common heterocycles like morpholine. rsc.org The exploration of these "next-generation" spirocyclic systems will likely uncover new opportunities in drug design.
Discovery of Novel Reactivity and Catalytic Transformations
The inherent strain and unique geometry of the 2,6-diazaspiro[3.3]heptane system suggest that it may exhibit novel reactivity. The two nitrogen atoms can act as nucleophiles or bases, and the azetidine (B1206935) rings can be susceptible to ring-opening reactions under certain conditions.
Future investigations will likely focus on exploiting this reactivity for synthetic purposes. For instance, the selective functionalization of one nitrogen atom over the other remains a challenge and an area of active research. The development of new protecting group strategies and catalytic methods for selective N-arylation or N-alkylation would be highly valuable. The use of 2,6-diazaspiro[3.3]heptane derivatives as ligands in transition metal catalysis is another underexplored area. The rigid backbone and defined bite angle of this scaffold could lead to catalysts with unique selectivity and reactivity in a variety of transformations. nih.gov For example, N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes have been successfully synthesized through palladium-catalyzed amination reactions, demonstrating their utility in this context. nih.govresearchgate.net
Advanced Applications in Chemical Biology and Material Sciences
The application of this compound and its derivatives is expanding beyond traditional medicinal chemistry into the realms of chemical biology and material sciences. In chemical biology, these compounds can be used as chemical probes to study biological processes. Their rigid structure allows for precise positioning of functional groups to interact with specific biological targets like enzymes and receptors.
In material sciences, the rigid, three-dimensional nature of the spiro[3.3]heptane core makes it an attractive building block for the construction of novel polymers and supramolecular assemblies. The incorporation of this scaffold into polymer backbones could lead to materials with unique thermal and mechanical properties. The ability to functionalize the two nitrogen atoms allows for the creation of cross-linked networks and functional materials. For instance, their use as linkers in metal-organic frameworks (MOFs) or as components in high-performance polymers is an emerging area of interest.
Integration with Artificial Intelligence and Machine Learning in Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of molecules based on the this compound scaffold. AI algorithms can be trained on existing data to predict the properties and biological activities of new virtual compounds, significantly accelerating the design-make-test-analyze cycle. researchgate.net
ML models can be employed to:
Predict Bioactivity: By analyzing the structural features of known active and inactive compounds, ML models can predict the potential of new this compound derivatives to interact with specific biological targets. researchgate.net
Optimize Physicochemical Properties: AI can guide the modification of the scaffold to achieve desired properties such as solubility, metabolic stability, and cell permeability.
De Novo Design: Generative models can design entirely new molecules based on the this compound core that are predicted to have high activity and favorable drug-like properties.
Reaction Prediction and Synthesis Planning: AI tools can assist chemists in devising the most efficient synthetic routes to target molecules, potentially identifying novel and unforeseen chemical transformations. google.com
The synergy between computational and experimental approaches will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the faster discovery of new drug candidates and advanced materials.
Q & A
Q. Key Table: Common Synthetic Routes
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive Amination | Aldehyde + Amine, NaBH₃CN, MeOH | >90% | |
| Buchwald-Hartwig Coupling | Pd(OAc)₂, Xantphos, NaOtBu, 1,4-dioxane | 48% | |
| Deprotection | HCl (4M in 1,4-dioxane) | 95% |
Advanced: How can asymmetric synthesis of this compound derivatives be achieved?
Answer:
Chiral resolution is enabled by tert-butylsulfinyl auxiliaries . For example, (S)-6-benzhydryl-2-((R)-tert-butylsulfinyl)-1-phenyl derivatives are synthesized via LiAlH₄ reduction and tosyl chloride activation, achieving >90% diastereomeric excess. Optical purity is confirmed by [α]²⁰D values (e.g., -22.00 in MeOH) and chiral HPLC .
Basic: How do I characterize this compound using NMR spectroscopy?
Answer:
Key ¹H NMR signals include:
- Spirocyclic protons : δ 4.48–4.27 ppm (m, 2H, axial/equatorial positions) .
- Aromatic protons : δ 7.45–7.07 ppm (m, 15H for benzhydryl derivatives) .
- Chiral auxiliary groups : tert-butylsulfinyl protons appear as singlets at δ 0.97 ppm .
¹³C NMR typically shows sp³ carbons at δ 60–65 ppm (spiro core) and carbonyls (e.g., Boc groups) at δ 165–159 ppm .
Advanced: What are the challenges in functionalizing the spirocyclic core?
Answer:
The steric hindrance of the spiro architecture limits reactivity at the 2- and 6-positions. For example, Suzuki-Miyaura coupling requires bulky ligands (e.g., Xantphos) to suppress side reactions . Regioselective functionalization can be achieved via protecting group strategies (e.g., Boc for amine protection) or directed ortho-metalation .
Advanced: How to resolve contradictory yield data in spirocyclic compound synthesis?
Answer:
Low yields (e.g., 10–20% in Pd-catalyzed couplings) often stem from catalyst poisoning or poor solubility. Systematic optimization involves:
- Screening ligands (Xantphos vs. BINAP) .
- Adjusting solvent polarity (toluene vs. 1,4-dioxane) .
- Using microwave-assisted heating to reduce reaction times .
Basic: What analytical techniques are critical beyond NMR for confirming structure?
Answer:
- HRMS : Exact mass determination (e.g., m/z 445.2310 for C₂₈H₃₃N₂OS [M+H]⁺) .
- Chiral HPLC : Resolves enantiomers using cellulose-based columns .
- X-ray crystallography : Validates spirocyclic geometry and absolute configuration .
Advanced: How does this compound compare to piperidine isosteres in drug design?
Answer:
The spiro system reduces planar rigidity , enhancing metabolic stability compared to piperidine. For example, 2-azaspiro[3.3]heptane derivatives show improved pharmacokinetic profiles in CNS-targeted drugs due to increased blood-brain barrier permeability .
Advanced: What safety protocols are critical when handling reactive intermediates?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
